2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(dichloromethyl)-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2S/c1-2-7-8-4(9-2)3(5)6/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMDDQGBRBNZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with dichloromethyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dichloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
Thiadiazoles, including 2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole, have shown significant antimicrobial properties. Research indicates that derivatives of this compound can exhibit activity against a range of pathogens:
- Bacterial Infections : Compounds derived from 1,3,4-thiadiazoles have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, chlorinated derivatives have shown minimum inhibitory concentration (MIC) values as low as 25 μg/mL against these bacteria .
- Fungal Infections : The compound has also been evaluated for antifungal activity against strains like Aspergillus niger, with some derivatives exhibiting potent effects comparable to standard antifungal agents .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 25 |
| Chlorinated Derivative | Antifungal | A. niger | 32.6 |
| Fluorinated Derivative | Antibacterial | S. aureus | 25 |
Anticancer Applications
The potential of this compound as an anticancer agent has been explored in various studies. Thiadiazole derivatives are recognized for their ability to inhibit cancer cell proliferation through multiple mechanisms:
- Cell Viability Reduction : Studies have shown that certain thiadiazole derivatives significantly reduce the viability of cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). For example, one derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of critical enzymes involved in cancer cell proliferation and survival. Compounds have been noted to inhibit topoisomerase II and histone deacetylase activities .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | LoVo | 2.44 | Topoisomerase II inhibition |
| 2f | MCF-7 | 23.29 | Histone deacetylase inhibition |
| Various Derivatives | Multiple | Varies | Induction of apoptosis |
Synthetic Chemistry Applications
The unique structure of this compound allows it to serve as a versatile building block in synthetic organic chemistry. Its electrophilic dichloromethyl group can be utilized in various reactions to synthesize more complex molecules with potential biological activities:
- Reactivity : The compound can participate in nucleophilic substitution reactions due to its electrophilic nature. This property is exploited in synthesizing novel thiadiazole derivatives that may possess enhanced biological activities.
- Lead Compound Development : The promising biological activities observed in preliminary studies make this compound a candidate for further development into lead compounds for drug discovery initiatives targeting infectious diseases and cancer.
Case Studies and Research Insights
Recent studies have highlighted the synthesis and evaluation of new thiadiazole derivatives based on the structure of this compound:
- Anticancer Study : A study involving the synthesis of various thiadiazole derivatives revealed that modifications at specific positions significantly influenced their anticancer activity. The introduction of aromatic substituents enhanced their efficacy against cancer cell lines .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of synthesized thiadiazoles against various pathogens. Results indicated that certain derivatives exhibited potent activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include those related to sulfur and nitrogen metabolism, as well as oxidative stress responses.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
Table 2: Stability and Reactivity Comparison
Biological Activity
2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole is a compound within the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on anticancer, antifungal, and anti-inflammatory activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with dichloromethyl derivatives. Various methods have been reported in the literature for synthesizing thiadiazole derivatives, emphasizing the importance of substituents at different positions for enhancing biological activity.
Anticancer Activity
- Mechanism of Action : Thiadiazoles are known to exhibit anticancer properties primarily through the inhibition of key enzymes involved in cancer cell proliferation. For instance, some derivatives inhibit inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in cancer cells .
-
Case Studies :
- A study demonstrated that certain thiadiazole derivatives showed significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer) with IC50 values as low as 2.44 µM .
- Another investigation reported that this compound exhibited promising activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 µM and 8.03 µM respectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG-2 | 4.37 |
| This compound | A-549 | 8.03 |
| Other Derivatives | MCF-7 | 2.44 |
Antifungal Activity
Thiadiazole derivatives have shown significant antifungal properties by targeting ergosterol biosynthesis in fungi. Compounds derived from this scaffold have been evaluated against various fungal strains, demonstrating effective inhibition of growth.
- Mechanism : The antifungal activity is primarily attributed to the inhibition of the enzyme 14-α-sterol demethylase involved in ergosterol biosynthesis .
Anti-inflammatory Activity
Research indicates that certain thiadiazoles possess anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(dichloromethyl)-5-methyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 2-mercapto-5-methyl-1,3,4-thiadiazole can react with dichloromethylating agents like dichloromethane derivatives under catalysis. A CuI/2-picolinic acid system in dimethyl sulfoxide (DMSO) at 70–80°C for 24–36 hours optimizes cross-coupling reactions with aryl halides, achieving yields >75% . Solvent polarity and temperature critically affect reaction kinetics and byproduct formation.
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : The dichloromethyl group (-CHCl2) shows characteristic signals at δ 5.8–6.2 ppm (1H) and δ 60–65 ppm (13C). Thiadiazole ring protons resonate near δ 8.5–9.0 ppm .
- IR : Stretching vibrations for C-Cl bonds appear at 650–750 cm⁻¹, while C=N (thiadiazole) absorbs at 1520–1580 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (M⁺) and fragment patterns (e.g., loss of Cl⁻) validate purity and substituent positions .
Q. What are the fluorescence properties of 1,3,4-thiadiazole derivatives, and how do substituents affect emission spectra?
- Methodological Answer : Thiadiazoles with conjugated systems (e.g., styryl or phenyl groups) exhibit blue fluorescence (360–550 nm). For instance, 2-(4-hydroxyphenyl)-5-styryl-1,3,4-thiadiazole (HPST) shows a red-shifted emission (26 nm) compared to non-conjugated analogs due to extended π-delocalization. Excitation wavelengths (240–410 nm) depend on substituent electron-withdrawing/donating effects .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(2d2p) optimizes geometries and calculates activation barriers for reaction mechanisms (e.g., cyclization). HOMO-LUMO gaps (~4.5 eV) indicate stability and charge-transfer potential .
- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinities to targets like α-glucosidase (anticancer) or bacterial enzymes. Salt derivatives of thiadiazole-triazole hybrids show docking scores <-8.0 kcal/mol, suggesting strong hydrophobic interactions .
Q. What experimental strategies resolve contradictions in spectral data or biological activity across studies?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate using X-ray crystallography (e.g., WinGX/ORTEP for anisotropic displacement ellipsoids) . For example, crystal packing effects may alter NMR chemical shifts by 0.1–0.3 ppm.
- Bioactivity Variability : Perform dose-response assays (IC50/EC50) under standardized conditions (pH 7.4, 37°C). For antimicrobial studies, compare MIC values against reference strains (e.g., S. aureus ATCC 25923) to control for strain-specific resistance .
Q. How do solvent and pH conditions influence the dual fluorescence behavior of thiadiazole-based probes?
- Methodological Answer : In liposomal systems (e.g., DPPC vesicles), fluorescence quenching at acidic pH (≤5.0) occurs due to protonation of hydroxyl or amino substituents, altering electron transitions. Solvent polarity (e.g., ethanol vs. DMSO) modulates Stokes shifts by stabilizing excited states. Time-resolved fluorescence (TCSPC) reveals lifetime changes (1–5 ns) correlated with microenvironment rigidity .
Methodological Challenges and Solutions
Q. What are the limitations of X-ray diffraction in analyzing thiadiazole derivatives, and how are they mitigated?
- Answer : Thiadiazoles often form twinned crystals or exhibit disorder in the dichloromethyl group. High-resolution data (≤0.8 Å) and refinement with SHELXL improve model accuracy. For unstable crystals, low-temperature (100 K) data collection reduces thermal motion artifacts .
Q. How are reaction intermediates characterized in multi-step syntheses of thiadiazole hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
